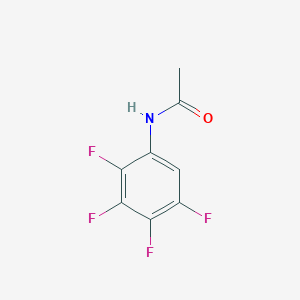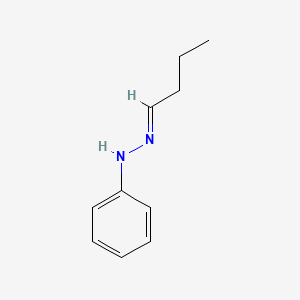
Butyraldehyde, phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyraldéhyde, phénylhydrazone: is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol . It is a derivative of butyraldehyde, where the aldehyde group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyraldehyde, phenylhydrazone can be synthesized through the reaction of butyraldehyde with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
Butyraldehyde+Phenylhydrazine→Butyraldehyde, phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where butyraldehyde and phenylhydrazine are combined under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: this compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the phenylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones or other derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products or intermediates that are useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds:
Butyraldehyde: An aldehyde with the formula CH₃(CH₂)₂CHO.
Phenylhydrazine: An aromatic hydrazine with the formula C₆H₅NHNH₂.
2,4-Dinitrophenylhydrazone: A derivative of phenylhydrazone used in the identification of carbonyl compounds.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both butyraldehyde and phenylhydrazine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyraldehyde, phenylhydrazone can be synthesized through the reaction of butyraldehyde with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
Butyraldehyde+Phenylhydrazine→Butyraldehyde, phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where butyraldehyde and phenylhydrazine are combined under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Butyraldehyde, phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the phenylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones or other derivatives.
Applications De Recherche Scientifique
Butyraldehyde, phenylhydrazone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyraldehyde, phenylhydrazone involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products or intermediates that are useful in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Butyraldehyde: An aldehyde with the formula CH₃(CH₂)₂CHO.
Phenylhydrazine: An aromatic hydrazine with the formula C₆H₅NHNH₂.
2,4-Dinitrophenylhydrazone: A derivative of phenylhydrazone used in the identification of carbonyl compounds.
Uniqueness: Butyraldehyde, phenylhydrazone is unique due to its specific structure, which combines the properties of both butyraldehyde and phenylhydrazine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
940-54-5 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N-[(E)-butylideneamino]aniline |
InChI |
InChI=1S/C10H14N2/c1-2-3-9-11-12-10-7-5-4-6-8-10/h4-9,12H,2-3H2,1H3/b11-9+ |
Clé InChI |
TVUBYAHAPNBNKY-PKNBQFBNSA-N |
SMILES isomérique |
CCC/C=N/NC1=CC=CC=C1 |
SMILES canonique |
CCCC=NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


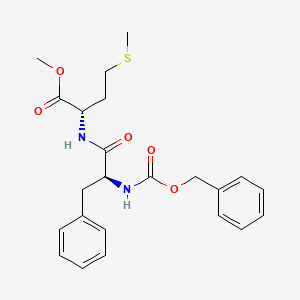



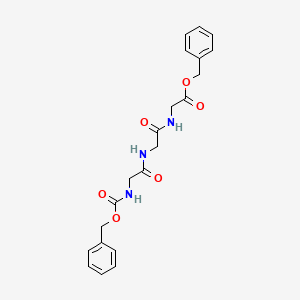



![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
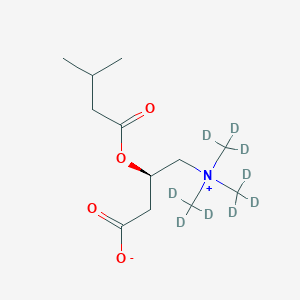
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)


